molecular formula C18H23NO3 B2361988 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine CAS No. 2097863-07-3

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine

Cat. No. B2361988
CAS RN: 2097863-07-3
M. Wt: 301.386
InChI Key: DJDPBXQZGTWCFQ-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(oxane-4-carbonyl)pyrrolidine, also known as DBH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. DBH is a pyrrolidine derivative that has been found to exhibit interesting pharmacological properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Electropolymerization and Conducting Polymers

Research into conducting polymers has highlighted the utility of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization. These compounds exhibit low oxidation potentials, which is indicative of their stability in conducting forms. Such materials have potential applications in electronic and optoelectronic devices due to their conducting properties (Sotzing et al., 1996).

Quantum Studies and Nonlinear Optical Properties

Compounds bearing benzofuran units have been synthesized and analyzed for their quantum, nonlinear optical (NLO), and thermodynamic properties. These studies provide insights into the reactivity, stability, and potential applications of such compounds in materials science, particularly in the development of materials with unique optical properties (Halim & Ibrahim, 2022).

Asymmetric Organocatalysis

Pyrrolidine derivatives that incorporate benzofuran scaffolds have been synthesized using asymmetric organocatalysis. This approach yields compounds with significant stereochemical complexity, which are of interest in the development of biologically active molecules and pharmaceuticals (Kowalczyk et al., 2016).

Synthesis of Heterocycles

The activation of alkynes in the presence of palladium and copper catalysts opens pathways to the synthesis of heterocycles, including benzofurans. This method allows for the efficient generation of complex structures from simple precursors, highlighting the versatility of pyrrolidine and benzofuran derivatives in synthesizing a wide range of heterocyclic compounds (Müller, 2010).

Materials Science and Solvent Selection

The study of solvent effects on the solubility of organic compounds, including those with benzofuran and pyrrolidine units, is crucial in materials science. This research helps in the optimization of conditions for the preparation and processing of materials, potentially leading to advances in organic electronics and photovoltaics (Walker et al., 2011).

properties

IUPAC Name

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-18(13-4-8-21-9-5-13)19-7-3-16(12-19)14-1-2-17-15(11-14)6-10-22-17/h1-2,11,13,16H,3-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJDPBXQZGTWCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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